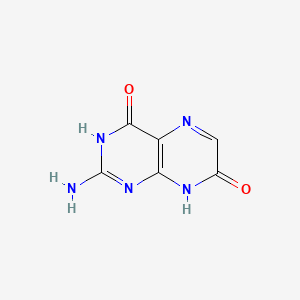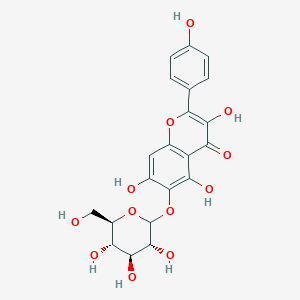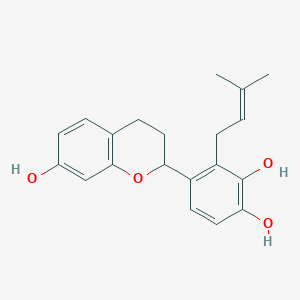
beta-Naphthoflavanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Naphthoflavanone, also known as 5,6-benzoflavone, is a potent agonist of the aryl hydrocarbon receptor . It induces cytochromes P450 (CYPs) and uridine 5’-diphospho-glucuronosyltransferases (UGTs), and may be a chemopreventive agent . It is an extended flavonoid resulting from the formal fusion of a benzene ring with the f side of flavone .
Molecular Structure Analysis
The molecular formula of this compound is C19H12O2 . The molecular weight is 272.3 g/mol .Physical And Chemical Properties Analysis
The molecular formula of this compound is C19H12O2 . The molecular weight is 272.3 g/mol .Wissenschaftliche Forschungsanwendungen
Beta-Naphthoflavanone has been studied for its potential therapeutic applications, as well as for its biochemical and physiological effects. In pharmacology, this compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. In biochemistry, it has been studied for its ability to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In physiology, this compound has been studied for its effects on the cardiovascular system, as well as its effects on the central nervous system.
Wirkmechanismus
The mechanism of action of beta-Naphthoflavanone is not yet fully understood. However, it is believed to involve the inhibition of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine, which has a range of effects on the central nervous system, including increased arousal and alertness. In addition, this compound has been found to act as an anti-inflammatory agent, as well as an antioxidant.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In pharmacology, this compound has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. In biochemistry, it has been found to inhibit the enzyme acetylcholinesterase, leading to an increase in the concentration of the neurotransmitter acetylcholine. In physiology, this compound has been found to have effects on the cardiovascular system, as well as the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
The use of beta-Naphthoflavanone in lab experiments has several advantages. It is a readily available starting material, and it can be synthesized in a range of yields. In addition, this compound has been found to have a range of biochemical and physiological effects, making it a useful tool for studying the effects of compounds on the body. However, there are also some limitations to using this compound in lab experiments. It has a relatively short shelf life, and it is sensitive to light and heat, making it difficult to store and transport. In addition, it is not always easy to obtain a pure sample of this compound.
Zukünftige Richtungen
There are a number of potential future directions for research on beta-Naphthoflavanone. One area of research is to further investigate the biochemical and physiological effects of this compound, in order to better understand its potential therapeutic applications. Another area of research is to explore the potential of this compound as a drug delivery system, as it has been found to be effective in delivering drugs to specific target sites in the body. In addition, further research could be done on the synthesis of this compound, in order to increase the yield and purity of the compound. Finally, more research could be done on the storage and transport of this compound, in order to make it easier to use in lab experiments.
Synthesemethoden
Beta-Naphthoflavanone can be synthesized from readily available starting materials using several methods. The most common method is the Claisen-Schmidt condensation of naphthol and benzaldehyde, followed by a Friedel-Crafts acylation with acetic anhydride. This method has been used to synthesize this compound in a range of yields, from 30-90%. Other methods of synthesis include the reaction of naphthol and benzaldehyde in the presence of an acid catalyst, such as sulfuric acid, and the reaction of naphthol and acetophenone in the presence of a base catalyst, such as sodium hydroxide.
Safety and Hazards
When handling beta-Naphthoflavanone, it’s important to ensure adequate ventilation and use personal protective equipment as required . Avoid contact with skin and eyes, and avoid breathing mist, gas, or vapors . In case of accidental release, remove all sources of ignition and evacuate personnel to safe areas .
Eigenschaften
IUPAC Name |
3-phenyl-2,3-dihydrobenzo[f]chromen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O2/c20-16-12-18(14-7-2-1-3-8-14)21-17-11-10-13-6-4-5-9-15(13)19(16)17/h1-11,18H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWSWGKXWMYSLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetic acid](/img/structure/B600528.png)

![[(1S,2R,4S,6S,7S,10R,11S,12S,14R,16S,18R)-12,14-diacetyloxy-6-(furan-3-yl)-1,7,11,15,15-pentamethyl-5-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-18-yl] acetate](/img/structure/B600537.png)

